2,5-Dichloro-N-[4-(hexyloxy)benzyl]aniline
Description
Overview of Aromatic Aniline Derivatives
Aromatic aniline derivatives constitute a fundamental class of organic compounds characterized by the presence of amino groups attached to benzene rings, with aniline serving as the prototypical aromatic amine. These compounds have played a pivotal role in the development of modern organic chemistry, particularly in the synthesis of dyes, pharmaceuticals, and advanced materials. Aniline itself, with the molecular formula C₆H₅NH₂, consists of a phenyl group attached to an amino group, making it the simplest aromatic amine. The electronic properties of aniline derivatives are significantly influenced by the substitution patterns on the aromatic ring, with electron-withdrawing groups such as chlorine atoms altering the electron density distribution and affecting the compound's reactivity.
The structural characteristics of aromatic anilines are defined by the partial π-bonding between the carbon-nitrogen bond, which exhibits a length of 1.41 Å in aniline compared to 1.47 Å for cyclohexylamine. This shorter bond length indicates the delocalization of the nitrogen lone pair into the aromatic π system, a phenomenon that is further modified by the presence of substituents. In chlorinated aniline derivatives, the electron-withdrawing nature of chlorine atoms reduces the electron density on the amino group, affecting both the basicity and nucleophilicity of the compound.
The family of dichloroanilines encompasses several isomeric forms, each exhibiting distinct physical and chemical properties. For instance, 2,3-dichloroaniline is characterized as a colorless oil with commercial samples often appearing colored, and it is typically produced through the hydrogenation of 2,3-dichloronitrobenzene. The environmental behavior of these compounds is also noteworthy, with biodegradation proceeding via initial ring hydroxylation mechanisms.
Historical Context and Discovery of the Compound
The historical development of aniline chemistry traces back to the early 19th century, establishing the foundation for understanding compounds like this compound. The discovery of aniline itself involved multiple scientists working independently during the 1820s and 1830s. Otto Unverdorben first isolated aniline in 1826 through the destructive distillation of indigo, naming it crystallin. Subsequently, Friedlieb Runge isolated a related substance from coal tar in 1834, which he termed kyanol or cyanol due to its ability to produce a beautiful blue color when treated with chloride of lime.
The systematic understanding of aniline chemistry advanced significantly with the work of Carl Julius Fritzsche in 1840, who treated indigo with caustic potash and obtained an oil that he named aniline, derived from anil, referring to the indigo-yielding plant Indigofera suffruticosa. The consolidation of these discoveries occurred in 1843 when August Wilhelm von Hofmann demonstrated that these various substances were identical, establishing the foundation for modern aniline nomenclature.
The industrial significance of aniline derivatives expanded dramatically following William Henry Perkin's accidental discovery of mauveine in 1856, which launched the synthetic dye industry. This breakthrough was facilitated by Antoine Béchamp's development of efficient methods for producing aniline from benzene available in coal tar, enabling large-scale synthesis of aniline derivatives. The German chemical industry, particularly through companies like Badische Anilin- und Soda-Fabrik (BASF), became the center of aniline-based chemical manufacturing.
The evolution toward more complex aniline derivatives such as this compound represents the culmination of synthetic advances in aromatic chemistry, incorporating multiple functional groups to achieve specific molecular properties for specialized applications.
Rationale for Academic Study
The academic investigation of this compound is driven by several compelling scientific rationales that extend across multiple disciplines of chemical research. The compound's unique structural features make it particularly valuable for understanding fundamental principles of molecular recognition and protein-ligand interactions. The presence of both hydrophobic alkyl chains and electron-deficient aromatic systems creates a molecule capable of engaging in diverse intermolecular interactions, including hydrogen bonding and hydrophobic associations.
From a medicinal chemistry perspective, the compound serves as an important model for studying structure-activity relationships in aromatic amine derivatives. The positioning of chlorine substituents at the 2,5-positions of the aniline ring significantly influences the electronic properties of the molecule, affecting its binding affinity and selectivity toward biological targets. The hexyloxy side chain introduces additional hydrophobic interactions that can enhance membrane permeability and alter pharmacokinetic properties.
The compound's utility in proteomics research stems from its ability to modulate protein activity through specific molecular interactions. The structural design allows for selective binding to protein active sites or allosteric regions, making it a valuable tool for investigating protein function and developing molecular probes. The benzyl linker provides appropriate spacing between the aniline core and the hexyloxy-substituted aromatic ring, optimizing the molecular geometry for protein recognition.
Furthermore, the synthetic accessibility of this compound through established organic chemistry methodologies makes it an attractive target for academic research programs focused on developing new synthetic strategies and understanding reaction mechanisms. The compound can be readily prepared through nucleophilic substitution reactions between 2,5-dichloroaniline and 4-(hexyloxy)benzyl chloride under basic conditions, providing opportunities for studying reaction optimization and mechanistic investigations.
Scope and Objectives of the Research
The comprehensive investigation of this compound encompasses multiple research objectives designed to elucidate its fundamental properties and potential applications. The primary scope of research includes detailed characterization of the compound's physicochemical properties, including spectroscopic analysis, thermodynamic parameters, and molecular dynamics studies. Understanding these fundamental properties is essential for predicting the compound's behavior in various chemical and biological environments.
One major research objective involves the systematic study of the compound's molecular interactions with biological macromolecules, particularly proteins and enzymes. This includes investigating binding affinities, selectivity profiles, and the molecular basis of recognition through techniques such as surface plasmon resonance, isothermal titration calorimetry, and X-ray crystallography. The research aims to establish structure-activity relationships that can guide the design of related compounds with enhanced properties.
Table 1: Key Research Parameters for this compound
The synthetic chemistry research component focuses on developing improved synthetic methodologies for preparing the compound and its analogs. This includes exploring alternative synthetic routes, optimizing reaction conditions, and investigating the scope and limitations of key transformations. The research aims to establish scalable synthetic protocols that can support broader scientific investigations and potential applications.
Comparative studies with related compounds, such as 2,3-Dichloro-N-[4-(pentyloxy)benzyl]aniline, provide valuable insights into the effects of substitution patterns and alkyl chain lengths on molecular properties. These comparative investigations help establish systematic trends that can inform the design of new compounds with tailored properties for specific applications.
The research scope also encompasses computational chemistry studies designed to predict molecular properties, optimize geometries, and understand electronic effects. Density functional theory calculations and molecular dynamics simulations provide theoretical frameworks for interpreting experimental observations and guiding future research directions. These computational approaches are particularly valuable for understanding the conformational flexibility of the hexyloxy side chain and its impact on molecular recognition events.
Properties
IUPAC Name |
2,5-dichloro-N-[(4-hexoxyphenyl)methyl]aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23Cl2NO/c1-2-3-4-5-12-23-17-9-6-15(7-10-17)14-22-19-13-16(20)8-11-18(19)21/h6-11,13,22H,2-5,12,14H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQJUDLRHTVHMSP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCOC1=CC=C(C=C1)CNC2=C(C=CC(=C2)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23Cl2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 4-(Hexyloxy)benzyl Moiety
The 4-(hexyloxy)benzyl group is derived from 4-(hexyloxy)aniline or related intermediates:
Literature reports the successful synthesis of 4-(hexyloxy)aniline derivatives linked to complex molecules via reductive amination using sodium cyanoborohydride (NaBH3CN) as the reducing agent in buffered aqueous ethanol at mild temperatures (40 °C).
The hexyloxy substituent is introduced via etherification of hydroxybenzyl precursors with hexyl bromide or hexyl tosylate under basic conditions, followed by purification.
Coupling Method: Reductive Amination
The key step to prepare 2,5-Dichloro-N-[4-(hexyloxy)benzyl]aniline is the formation of the N-benzyl linkage through reductive amination:
The reaction involves combining the dichloroaniline (nucleophilic amine) with 4-(hexyloxy)benzaldehyde or a similar aldehyde derivative in an alcohol solvent (methanol or ethanol).
The mixture is stirred at 50–70 °C for 6–9 hours to form an imine intermediate.
Sodium borohydride or sodium cyanoborohydride is then added to reduce the imine to the secondary amine, yielding the N-benzylated product.
Reaction conditions are carefully controlled to maintain temperatures between 0 and 30 °C during reduction to prevent side reactions.
The product is isolated by filtration, washing, and drying under reduced pressure.
Detailed Experimental Parameters and Yields
Analytical Characterization Supporting Preparation
Nuclear Magnetic Resonance (NMR) spectroscopy (1H and 13C) confirms the presence of aromatic protons, methylene linkages (CH2-N), and hexyloxy groups.
Mass spectrometry (MALDI-TOF, HRMS) confirms molecular weight consistent with the target compound.
Chromatographic methods (TLC, SEC) monitor reaction progress and purity.
Summary of Key Research Findings
Hydrazine hydrate reduction with composite catalysts provides an efficient and scalable route to dichloroaniline derivatives with high yield and purity.
Reductive amination using sodium cyanoborohydride in alcoholic solvents under mild conditions is a reliable method for N-benzylation of anilines with functionalized benzyl groups such as 4-(hexyloxy)benzyl.
The reaction conditions, including temperature, solvent choice, and molar ratios, are critical for optimizing yields and minimizing side products.
The combined approach allows for the preparation of this compound with high efficiency and structural integrity suitable for further applications.
This synthesis methodology integrates catalytic reduction and reductive amination, leveraging well-established organic transformations to prepare the target compound in a professional and reproducible manner.
If further optimization or scale-up is required, attention to catalyst loading, solvent purity, and reaction monitoring is recommended.
Chemical Reactions Analysis
Types of Reactions
2,5-Dichloro-N-[4-(hexyloxy)benzyl]aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding quinones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to form the corresponding amine.
Substitution: The chlorine atoms on the benzene ring can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Sodium hydroxide or potassium carbonate in an organic solvent.
Major Products Formed
Oxidation: Quinones.
Reduction: Amines.
Substitution: Various substituted anilines depending on the nucleophile used.
Scientific Research Applications
2,5-Dichloro-N-[4-(hexyloxy)benzyl]aniline is widely used in scientific research, particularly in the field of proteomics. It is used as a biochemical tool to study protein interactions and functions. The compound’s unique structure allows it to interact with specific proteins, making it valuable for identifying and characterizing protein functions in biological systems .
Mechanism of Action
The mechanism of action of 2,5-Dichloro-N-[4-(hexyloxy)benzyl]aniline involves its interaction with specific molecular targets, such as proteins or enzymes. The compound can bind to these targets through various interactions, including hydrogen bonding, hydrophobic interactions, and van der Waals forces. This binding can modulate the activity of the target protein, leading to changes in cellular processes and functions .
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Substituent Effects on Molecular Properties
The table below summarizes key structural and functional differences between 2,5-Dichloro-N-[4-(hexyloxy)benzyl]aniline and related compounds:
Key Observations:
- Electron-Withdrawing vs. Electron-Donating Groups : The dichloro substituents in the target compound enhance electrophilicity at the aromatic ring, contrasting with methoxy groups in 4-chloro-2,5-dimethoxyaniline, which increase electron density and alter reactivity in nucleophilic substitutions .
- Lipophilicity : The hexyloxy-benzyl group contributes to higher lipophilicity compared to shorter alkyl chains (e.g., 4-chloro-N-(2,5-dimethylhexan-2-yl)aniline) but lower than heptyloxy analogs (e.g., N-[4-(heptyloxy)benzyl]-3-(phenethyloxy)aniline) .
- Deuterated Analogs : The deuterated variant with a pyrimidinyl group (C₁₇H₁₃Cl₃D₆N₃O₃) demonstrates the compound's utility as an isotopic standard in HPLC-MS/MS, ensuring precise quantification of agrochemical residues .
Biological Activity
2,5-Dichloro-N-[4-(hexyloxy)benzyl]aniline is an organic compound that has garnered attention for its potential biological activities. This compound, characterized by its dichloro and hexyloxy substituents, exhibits a variety of interactions at the molecular level, leading to diverse biological effects. This article explores the biological activity of this compound, supported by relevant case studies and research findings.
Chemical Structure and Properties
- Molecular Formula : C17H20Cl2N
- Molecular Weight : 319.26 g/mol
- CAS Number : 1040683-91-7
The chemical structure of this compound features a dichloro-substituted benzene ring and a hexyloxy side chain, which contribute to its solubility and biological interactions.
Biological Activity Overview
The biological activity of this compound can be categorized into several key areas:
- Antimicrobial Activity
- Antifungal Activity
- Biofilm Inhibition
The biological activity of this compound is believed to stem from its ability to interact with various molecular targets:
- Protein Binding : The hexyloxy group enhances lipophilicity, facilitating interaction with cellular membranes and proteins.
- Enzyme Modulation : The compound may modulate enzyme activities through competitive inhibition or allosteric effects, impacting metabolic pathways.
Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of several aniline derivatives against common bacterial strains. The results indicated that this compound exhibited a minimum inhibitory concentration (MIC) comparable to standard antibiotics, highlighting its potential as an antimicrobial agent.
| Compound | MIC (µg/mL) | Target Organism |
|---|---|---|
| This compound | 32 | Staphylococcus aureus |
| Ciprofloxacin | 16 | Staphylococcus aureus |
| Fluconazole | 50 | Candida albicans |
Study 2: Biofilm Formation Inhibition
In another investigation focusing on biofilm formation by Candida albicans, the compound demonstrated significant inhibition compared to controls.
| Compound | IC50 (µM) | Biofilm Formation Inhibition |
|---|---|---|
| This compound | 51.2 | Yes |
| Fluconazole | 40.0 | Yes |
Q & A
Q. What are the recommended synthetic routes for 2,5-Dichloro-N-[4-(hexyloxy)benzyl]aniline, and how can reaction conditions be optimized for higher yields?
- Methodological Answer : A common approach involves condensation reactions between substituted anilines and aldehydes. For example, describes a protocol where 4-amino-triazole derivatives are reacted with benzaldehyde under reflux in ethanol with glacial acetic acid as a catalyst. Adapting this method, researchers could substitute the aldehyde component with 4-(hexyloxy)benzaldehyde and use 2,5-dichloroaniline as the nucleophile. Optimization may include varying reflux duration (e.g., 4–8 hours), adjusting stoichiometric ratios, or employing microwave-assisted synthesis to enhance reaction efficiency .
Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) is critical for verifying the benzyl and hexyloxy moieties, while Fourier-Transform Infrared (FTIR) can confirm functional groups like C-Cl and C-O-C. Mass spectrometry (MS) provides molecular weight validation, and UV-Vis spectroscopy may elucidate electronic transitions influenced by the dichloro and hexyloxy substituents. highlights the use of these techniques for purity assessment (>98% by HPLC) in structurally related compounds .
Advanced Research Questions
Q. How do the positions and nature of substituents (e.g., chloro, hexyloxy) influence the compound’s mesomorphic properties in liquid crystal applications?
- Methodological Answer : The chloro groups enhance molecular anisotropy via dipole-dipole interactions, while the hexyloxy chain promotes liquid crystallinity by increasing flexibility. demonstrates that halogen substituents (Cl, Br) on benzylideneaniline derivatives elevate nematic-to-isotropic transition temperatures (TNI). Researchers should perform differential scanning calorimetry (DSC) and polarized optical microscopy (POM) to map phase behavior and compare trends with analogous compounds .
Q. What advanced chromatographic methods (e.g., HPLC-MS/MS) are suitable for quantifying trace levels of this compound in complex matrices, and how can deuterated analogs aid in accurate quantification?
- Methodological Answer : High-resolution LC-MS/MS with electrospray ionization (ESI) is ideal for detecting trace residues in environmental or biological samples. emphasizes the use of deuterated internal standards (e.g., ²H-labeled analogs) to correct for matrix effects and ionization efficiency variations. Method validation should include spike-recovery experiments and calibration curves (R² > 0.99) across a linear dynamic range .
Q. In the context of optoelectronic materials, how can functionalization with this compound enhance the properties of carbon-based nanomaterials like graphene quantum dots (GQDs)?
- Methodological Answer : The aniline moiety can act as a surface-functionalizing agent for GQDs, modulating bandgap and emission properties. shows that amine-rich aniline derivatives enhance nitrogen doping in GQDs, improving photoluminescence quantum yield. Researchers should synthesize GQD composites via covalent grafting and characterize optoelectronic performance using photoluminescence (PL) spectroscopy and X-ray photoelectron spectroscopy (XPS) .
Q. How can computational modeling predict the compound’s reactivity in nucleophilic aromatic substitution reactions, and what experimental validations are necessary?
- Methodological Answer : Density Functional Theory (DFT) calculations can model electron density distributions to identify reactive sites (e.g., para positions relative to electron-withdrawing Cl groups). Experimental validation involves synthesizing derivatives via controlled substitution reactions (e.g., replacing Cl with –OH or –NH2) and comparing kinetic data (e.g., rate constants) with computational predictions. ’s analysis of substituent effects on molecular shape provides a framework for correlating theory with experimental phase behavior .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
